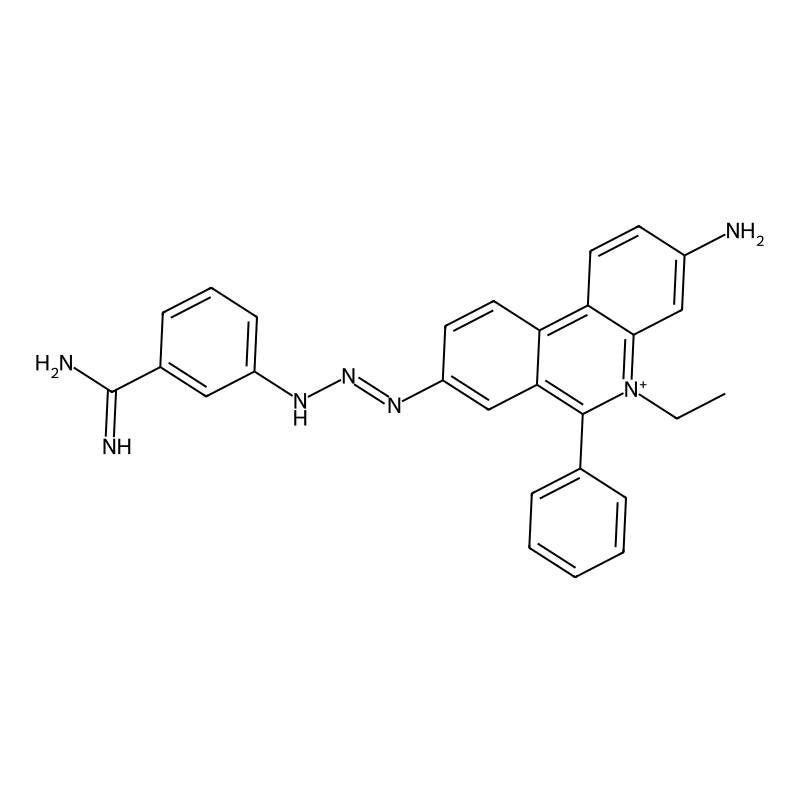

Isometamidium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Trypanosomosis Treatment

Scientific Field: Veterinary Medicine, Parasitology

Summary of Application: Isometamidium chloride (ISM) is a trypanocide used for prophylactic and therapeutic treatment against vector-borne animal trypanosomosis . This includes diseases caused by Trypanosoma evansi, T. congolense, and T. brucei .

Methods of Application: ISM is administered to animals suffering from trypanosomosis. In one study, a nanoformulation of ISM was synthesized to lessen the detrimental side effects of the drug while treating trypanosomal diseases .

Results or Outcomes: The study found that ISM-loaded alginate gum acacia nanoformulation (ISM SANPs) were biocompatible at various concentrations tested on mammalian cells . This suggests that the nanoformulation could potentially reduce the side effects of ISM in treating trypanosomal diseases .

Application in Milk Analysis

Scientific Field: Food Science, Analytical Chemistry

Summary of Application: ISM residues in milk can cause health problems in humans . An electrochemical method for ISM analysis in milk samples has been developed .

Methods of Application: The voltammetric behavior of ISM was studied using both cyclic voltammetry and differential pulse voltammetry at a glassy carbon electrode (GCE) . To improve the analytical performance, GCEs were modified with aniline and 1,4-phenylenediamine to form a stable layer, and then single-walled carbon nanotubes (SWCNT) were covalently bound to the GCEs .

Results or Outcomes: The modified SWCNT/AuNP-GCE electrochemical sensor was successfully applied to analyze isometamidium residues in milk . The linear range was from 10 μg to 400 μg/L with a limit of detection at 3 μg/L .

Application in African Animal Trypanosomosis Treatment

Summary of Application: ISM has been widely used for the treatment of African animal trypanosomosis . It is primarily employed in the early stages of trypanosomosis .

Methods of Application: In one study, the efficacy of standard doses of ISM was evaluated followed by their double doses for the treatment of Trypanosoma evansi in experimentally infected mice .

Results or Outcomes: Although the T. evansi strain was resistant to the standard doses of ISM, their double doses completely cleared the infection . This suggests that increasing the dose of ISM could potentially overcome resistance in T. evansi .

Application in DNA Intercalation

Scientific Field: Biochemistry, Molecular Biology

Summary of Application: Isometamidium has been found to intercalate into DNA . DNA intercalators are generally aromatic, planar, and polycyclic . They are used in chemotherapeutic treatment to suppress DNA replication in cancer cells .

Results or Outcomes: The study of DNA intercalation allows a wide range of precisely modulated therapeutic and biotechnological applications . The successes and limitations of these molecules are also presented .

Application in DNA Binding

Summary of Application: Isometamidium has been found to bind to DNA . The functions of DNA-binding proteins are dependent on protein-induced DNA distortion, the binding preference to special sequences, DNA secondary structures, the binding kinetics and the binding affinity .

Methods of Application: Recent rapid progress in single-molecule imaging and mechanical manipulation technologies have made it possible to directly probe the DNA binding by proteins, footprint the positions of the bound proteins on DNA, quantify the kinetics and the affinity of protein–DNA interactions, and study the interplay of protein binding with DNA conformation and DNA topology .

Results or Outcomes: The study of DNA binding allows a wide range of precisely modulated therapeutic and biotechnological applications .

Application in Biochemistry

Scientific Field: Biochemistry

Summary of Application: Isometamidium has been found to induce the breakdown of intracellular adenosine triphosphate in Ehrlich ascites tumor cells incubated in vitro .

Methods of Application: Ethidium and isometamidium were administered to Ehrlich ascites tumor cells incubated in vitro .

Results or Outcomes: Ethidium induces appreciable adenosine triphosphate breakdown only when cells are incubated without glucose, whereas isometamidium produces this effect both in the presence and absence of glucose .

Application in Cancer Treatment

Scientific Field: Oncology, Nanomedicine

Summary of Application: While there’s no direct evidence of Isometamidium being used in cancer treatment, the principles of drug delivery systems in cancer therapy have been extensively studied . Nanomedicine, including the use of nanobots, is at the forefront of multidisciplinary research . These technologies could potentially be applied to drugs like Isometamidium for targeted delivery to tumor cells.

Methods of Application: The drug delivery system involves the use of nanocarriers to improve the therapeutic efficacy while reducing off-target toxicity of the encapsulated anticancer agents .

Results or Outcomes: The development of nanomedicines has been rapid in the last few decades . In the future, medical nanobots are expected to become more sophisticated and capable of performing multiple medical functions and tasks, ultimately becoming true nanosubmarines in the bloodstream .

Application in Veterinary Medicine

Scientific Field: Veterinary Medicine

Summary of Application: Isometamidium is a phenanthridine aromatic amidine with a narrow therapeutic index which has been marketed for over 30 years as both a prophylactic and a therapeutic trypanocidal agent in the field . It is used curatively at lower dosage rates, and prophylactically at higher dosage rates .

Methods of Application: Isometamidium is indicated for treatment and prevention of trypanosomiasis caused by Trypanosoma spp. in cattle, goats, sheep, camels, horses, and dogs .

Results or Outcomes: A preventive dosage ensures protection for 2 to 4 months. When clinical cases occur, the whole group should be treated .

Application in Drug Delivery Systems

Scientific Field: Pharmacology, Nanomedicine

Summary of Application: The principles of drug delivery systems have been extensively studied and could potentially be applied to drugs like Isometamidium .

Methods of Application: The drug delivery system involves the use of nanocarriers to improve the therapeutic efficacy while reducing off-target toxicity of the encapsulated agents .

Results or Outcomes: The development of drug delivery systems has been rapid in the last few decades . In the future, these systems are expected to become more sophisticated and capable of performing multiple functions and tasks, ultimately improving the precision of pharmaceutical practice .

Isometamidium is a synthetic compound primarily known for its application as a veterinary trypanocide, particularly against Trypanosoma species responsible for diseases such as African sleeping sickness in animals. It is chemically classified as a phenanthridine derivative and is often used in its chloride form, isometamidium chloride. This compound exhibits a dark red appearance and is recognized for its effectiveness in both prophylactic and therapeutic contexts in veterinary medicine .

Isometamidium chloride exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose []. This necessitates careful administration by veterinarians to ensure efficacy while minimizing potential side effects.

Studies indicate that isometamidium chloride is generally well-tolerated in cattle at recommended dosages []. However, overdoses can cause transient neurologic signs and muscle tremors [].

The biological activity of isometamidium is characterized by its trypanocidal properties. It disrupts cellular processes in Trypanosoma parasites by inhibiting DNA synthesis and modifying mitochondrial membranes. It has also been shown to induce chromosomal aberrations in mammalian cells, indicating potential genotoxic effects . In animal studies, isometamidium has demonstrated poor gastrointestinal absorption, with significant excretion through feces rather than urine .

Isometamidium can be synthesized through various methods, including coupling reactions that yield a mixture of compounds which can then be separated via fractional crystallization. The synthesis typically involves the reaction of phenanthridine derivatives with amidine precursors under controlled conditions to ensure the desired purity and efficacy of the final product .

Isometamidium is primarily utilized in veterinary medicine for the treatment and prevention of trypanosomiasis in livestock, especially in regions where these diseases are endemic. Its applications include:

- Prophylaxis: Used to prevent infections during long treks through tsetse-fly infested areas.

- Therapeutic Use: Effective against resistant strains of Trypanosoma species when conventional treatments fail .

Studies have shown that isometamidium interacts significantly with various biological systems. Its binding affinity to DNA has been demonstrated in vitro, suggesting that it may intercalate between base pairs, disrupting normal cellular functions. Furthermore, it has been tested for mutagenicity and cytotoxicity across different models, revealing its potential to induce genetic mutations under certain conditions .

Isometamidium shares structural and functional similarities with several other compounds used in veterinary medicine. Below are some notable compounds for comparison:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diminazene aceturate | Diamidine | Inhibits DNA synthesis | Broad-spectrum activity against multiple Trypanosoma species |

| Homidium bromide | Phenanthridine | Similar trypanocidal action | Less effective against resistant strains |

| Imidocarb | Carbanilide | Disrupts DNA synthesis | Effective against babesiosis; broader spectrum |

| Amicarbalide | Urea derivative | Inhibits glycolytic enzymes | Used for various protozoal infections |

Isometamidium's uniqueness lies in its specific efficacy against certain Trypanosoma species that exhibit resistance to other treatments, along with its distinct mechanism involving mitochondrial modification and DNA interaction .

Synthetic Pathways

Isometamidium synthesis involves a complex multi-step process that produces multiple components through coupling reactions between diazotized aromatic amines and phenanthridine derivatives [1] [2]. The primary synthetic route utilizes the coupling of m-amidinobenzenediazonium chloride with homidium chloride (3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride) [3] [4].

Coupling Reaction Mechanisms

The coupling reaction mechanism proceeds through electrophilic aromatic substitution where the diazonium cation acts as an electrophile attacking the electron-rich phenanthridine ring system [1] [3]. The reaction involves several key mechanistic steps:

Initial Diazonium Formation: The process begins with the diazotization of m-aminobenzamidine using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) [5] [6]. This generates the reactive m-amidinobenzenediazonium chloride intermediate, which is stabilized at low temperatures to prevent decomposition [5].

Electrophilic Coupling: The diazonium cation subsequently undergoes electrophilic aromatic substitution with the homidium chloride substrate [1] [3]. The coupling can occur at multiple positions on the phenanthridine ring system, leading to the formation of different isomeric products [2]. The electron density distribution on the phenanthridine ring determines the regioselectivity of the coupling reaction [2].

Triazene Formation: The coupling reaction results in the formation of triazene linkages (-N=N-NH-) between the amidino-substituted benzene ring and the phenanthridine core [2] [7]. This triazene bridge is characteristic of isometamidium and its related components [2].

The coupling reaction produces a mixture of products with varying substitution patterns, reflecting the multiple reactive sites available on the homidium chloride substrate [2] [8]. The reaction proceeds under controlled temperature conditions to optimize product distribution and minimize decomposition [9].

Diazotization Process Chemistry

The diazotization process represents a critical step in isometamidium synthesis, involving the conversion of m-aminobenzamidine to its corresponding diazonium salt [5] [6]. This transformation follows classical diazotization chemistry principles but requires careful optimization for the specific substrate.

Mechanistic Pathway: The diazotization mechanism involves the initial formation of nitrous acid from sodium nitrite and hydrochloric acid [5] [6]. The nitrous acid undergoes protonation and dehydration to generate the nitrosonium ion (NO+), which acts as the key electrophilic species [6]. The nitrosonium ion then attacks the amino group of m-aminobenzamidine, initiating a sequence of proton transfers and eliminations that ultimately yield the diazonium salt [5] [6].

Critical Parameters: Temperature control is essential during diazotization, with optimal conditions maintained at 0-5°C to prevent premature decomposition of the diazonium intermediate [5] [10]. The acidic environment (pH < 2) ensures protonation of nitrous acid and stabilizes the diazonium cation [5]. Reaction time typically ranges from 30-60 minutes, monitored using starch-iodide paper to detect excess nitrous acid [11].

Product Stability: The resulting m-amidinobenzenediazonium chloride exhibits limited thermal stability, requiring immediate use in subsequent coupling reactions [5] [6]. Storage at low temperatures and protection from light help maintain the integrity of the diazonium intermediate [6].

Process-Related Impurities

The synthesis of isometamidium inherently produces multiple components due to the regioselectivity limitations of the coupling reaction [2] [8]. These process-related impurities significantly influence the biological activity and therapeutic efficacy of commercial formulations [2].

Manufacturing By-products

Red Isomer (M&B38897): This positional isomer, chemically designated as 3-(3-m-amidinophenyl-2-triazeno)-8-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride, forms through coupling at the alternative reactive position on the phenanthridine ring [2] [12]. The red isomer typically comprises 10-20% of commercial Samorin formulations and 8-15% of Veridium products [12].

Blue Isomer (M&B4250): The blue isomer, 7-(m-amidinophenyldiazo)-3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride, results from alternative diazo coupling chemistry [2] [12]. This component exhibits curative trypanocidal activity and represents 10-20% of Samorin and 8-15% of Veridium formulations [12]. The formation mechanism involves direct diazo coupling rather than triazene formation [2].

Degradation Products: Various degradation products may form during synthesis, storage, or handling, including oxidized derivatives and hydrolysis products [13]. These impurities typically occur at lower concentrations but can affect product stability and efficacy [13].

Pseudo-isometamidium Formation

Pseudo-isometamidium represents a reduced form of isometamidium characterized by hydrogen addition to the C-6 position of the phenanthridine ring system [2]. This transformation occurs reversibly depending on solvent conditions and pH [2].

Formation Mechanism: Nuclear magnetic resonance studies indicate that pseudo-isometamidium formation involves the addition of hydrogen to the C-6 carbon, converting the aromatic phenanthridinium cation to a dihydro form [2]. This reduction can occur during synthesis under specific conditions or during storage in certain solvents [2].

Solvent Dependence: The equilibrium between isometamidium and pseudo-isometamidium depends significantly on the solvent system [2]. In dimethyl sulfoxide (DMSO), the dihydro form predominates, while in aqueous deuterium oxide (D2O), the aromatic phenanthridinium form is favored [2]. This solvent-dependent behavior affects the biological activity profile [2].

Biological Implications: The pseudo-isometamidium form typically exhibits reduced biological activity compared to the parent compound [2]. This reduction in potency necessitates careful control of formulation conditions to maintain therapeutic efficacy [2].

Bis-species and Homidium Contaminants

Bis-species Formation: The disubstituted compound, 3,8-di(3-m-amidinophenyltriazeno)-5-ethyl-6-phenylphenanthridinium chloride dihydrochloride (M&B4596), forms through double coupling reactions where both amino groups of homidium chloride react with diazonium species [2] [12]. This bis-species typically comprises 5-10% of Samorin and approximately 4% of Veridium formulations [12].

Coupling Mechanism: The formation of bis-species occurs when excess diazonium reagent is present or under conditions that favor multiple substitution [2]. The reaction proceeds through sequential coupling at both the 3- and 8-positions of the phenanthridine ring system [2]. The bis-species exhibits unique biological properties, including prolonged prophylactic activity [12].

Homidium Contamination: Residual homidium chloride from incomplete conversion represents a significant impurity in commercial formulations [2] [12]. Homidium content typically remains below 1% in both Samorin and Veridium products but contributes to the overall trypanocidal activity [12]. The presence of homidium reflects the incomplete conversion of the starting material during synthesis [2].

Structural Characterization: Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural characterization of these impurities [2]. This characterization revealed the existence of chloride salts and dihydro forms, depending on formulation conditions [2].

Purification Techniques and Challenges

The purification of isometamidium and separation of its related components present significant analytical and preparative challenges due to the structural similarities between components [8] [13].

Column Chromatographic Separation: The primary approach for component separation utilizes column chromatography with optimized solvent systems [2] [14]. Successful separation requires careful selection of stationary phase materials and gradient elution programs to achieve adequate resolution between closely related structures [2].

High Performance Liquid Chromatography: Analytical and preparative high-performance liquid chromatography represents the gold standard for isometamidium analysis and purification [13] [15]. Optimized methods employ reversed-phase systems with Licrospher-60 RP-select B columns and mobile phases consisting of acetonitrile and potassium dihydrogen phosphate (pH 3.0) in 25:75 (v/v) ratio [13].

Detection Methodologies: Ultraviolet detection at 320 nm provides adequate sensitivity for routine analysis, with detection limits of 45 ng/mL for isometamidium [13]. Fluorescence detection offers enhanced sensitivity, utilizing excitation at 380 nm and emission at 593 nm for improved selectivity [16]. Mass spectrometric detection enables structural confirmation and quantitative analysis of individual components [17].

Methodological Challenges: The primary purification challenges include the similar chromatographic behavior of isomeric components, potential interconversion between forms during analysis, and the inherent instability of some components under analytical conditions [8] [13]. Method development requires extensive optimization of mobile phase composition, pH, temperature, and detection parameters to achieve satisfactory separation [13].

Preparative Scale Purification: Large-scale purification for research purposes employs preparative high-performance liquid chromatography with modified gradient systems [8]. Semi-preparative methods enable isolation of individual components in sufficient quantities for structural characterization and biological evaluation [2] [8].

Quality Control Applications: Developed analytical methods find extensive application in quality control of commercial formulations, enabling determination of individual component concentrations and detection of counterfeit products [18]. The methods support regulatory compliance and ensure consistent product quality in veterinary applications [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

35628-03-6 (methanesulfonate)

6798-24-9 (chloride mono-hydrochloride Samorin)

GHS Hazard Statements

H301 (97.22%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

6798-24-9

Wikipedia

Use Classification

Dates

2: Igoli JO, Blackburn G, Gray AI, Sutcliffe OB, Watson DG, Euerby MR, Skellern GG. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium. Anal Bioanal Chem. 2015 Feb;407(4):1171-80. doi: 10.1007/s00216-014-8337-z. Epub 2014 Dec 17. PubMed PMID: 25515013.

3: Sahin A, Asencio C, Izotte J, Pillay D, Coustou V, Karembe H, Baltz T. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to isometamidium chloride and its synthetic impurities. Vet Parasitol. 2014 Jul 14;203(3-4):270-5. doi: 10.1016/j.vetpar.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24836423.

4: Singh S, Chopra M, Dilbaghi N, Manuja BK, Kumar S, Kumar R, Rathore NS, Yadav SC, Manuja A. Synthesis and evaluation of isometamidium-alginate nanoparticles on equine mononuclear and red blood cells. Int J Biol Macromol. 2016 Nov;92:788-794. doi: 10.1016/j.ijbiomac.2016.07.084. Epub 2016 Jul 26. PubMed PMID: 27471088.

5: Tchamdja E, Kulo AE, Akoda K, Teko-Agbo A, Assoumy AM, Niang EM, Batawui K, Adomefa K, Bankolé AA, Kombiagou K, Hoppenheit A, Clausen PH, Mattioli RC, Peter R, Napier GB, De Deken R, Marcotty T, Van Den Abbeele J, Delespaux V. Drug quality analysis through high performance liquid chromatography of isometamidium chloride hydrochloride and diminazene diaceturate purchased from official and unofficial sources in Northern Togo. Prev Vet Med. 2016 Apr 1;126:151-8. doi: 10.1016/j.prevetmed.2016.02.001. Epub 2016 Feb 4. PubMed PMID: 26907208.

6: Afework Y, Mäser P, Etschmann B, von Samson-Himmelstjerna G, Zessin KH, Clausen PH. Rapid identification of isometamidium-resistant stocks of Trypanosoma b. brucei by PCR-RFLP. Parasitol Res. 2006 Aug;99(3):253-61. Epub 2006 Mar 16. PubMed PMID: 16541260.

7: Li YG, Zou Y, Zhang L, Xi CX, Wang GM, Li XL, Zhang JZ, Li ZG. Determination of isometamidium residues in animal-derived foods by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 15;879(13-14):1008-12. doi: 10.1016/j.jchromb.2011.02.040. Epub 2011 Mar 3. PubMed PMID: 21419723.

8: Sutherland IA, Codjia V, Moloo SK, Holmes PH, Peregrine AS. Therapeutic activity of isometamidium chloride in Boran cattle against a tsetse-transmitted clone of Trypanosoma congolense with a low level of drug resistance. Trop Anim Health Prod. 1992 Aug;24(3):157-63. PubMed PMID: 1304663.

9: Van Den Bossche P, Akoda K, Djagmah B, Marcotty T, De Deken R, Kubi C, Parker A, Van Den Abbeele J. Effect of isometamidium chloride treatment on susceptibility of tsetse flies (Diptera: Glossinidae) to trypanosome infections. J Med Entomol. 2006 May;43(3):564-7. PubMed PMID: 16739416.

10: Sow A, Sidibé I, Bengaly Z, Marcotty T, Séré M, Diallo A, Vitouley HS, Nebié RL, Ouédraogo M, Akoda GK, Van den Bossche P, Van Den Abbeele J, De Deken R, Delespaux V. Field detection of resistance to isometamidium chloride and diminazene aceturate in Trypanosoma vivax from the region of the Boucle du Mouhoun in Burkina Faso. Vet Parasitol. 2012 Jun 8;187(1-2):105-11. doi: 10.1016/j.vetpar.2011.12.019. Epub 2011 Dec 23. PubMed PMID: 22264748.

11: Wesongah JO, Murilla GA, Kibugu JK, Jones TW. Evaluation of isometamidium levels in the serum of sheep and goats after prophylactic treatment against trypanosomosis. Onderstepoort J Vet Res. 2004 Sep;71(3):175-9. PubMed PMID: 15580765.

12: Tewelde N, Abebe G, Eisler M, McDermott J, Greiner M, Afework Y, Kyule M, Münstermann S, Zessin KH, Clausen PH. Application of field methods to assess isometamidium resistance of trypanosomes in cattle in western Ethiopia. Acta Trop. 2004 Apr;90(2):163-70. PubMed PMID: 15177142.

13: Sutherland IA, Mounsey A, Holmes PH. Transport of isometamidium (Samorin) by drug-resistant and drug-sensitive Trypanosoma congolense. Parasitology. 1992 Jun;104 ( Pt 3):461-7. PubMed PMID: 1641246.

14: Sutherland IA, Peregrine AS, Lonsdale-Eccles JD, Holmes PH. Reduced accumulation of isometamidium by drug-resistant Trypanosoma congolense. Parasitology. 1991 Oct;103 Pt 2:245-51. PubMed PMID: 1745550.

15: Delespaux V, Geysen D, Majiwa PA, Geerts S. Identification of a genetic marker for isometamidium chloride resistance in Trypanosoma congolense. Int J Parasitol. 2005 Feb;35(2):235-43. Epub 2004 Dec 25. PubMed PMID: 15710444.

16: Sutherland IA, Mounsey A, Holmes PH. Effect of isometamidium on Trypanosoma congolense infectivity. Vet Parasitol. 1991 Jul;39(1-2):13-7. PubMed PMID: 1897115.

17: Delespaux V, Geerts S, Brandt J, Elyn R, Eisler MC. Monitoring the correct use of isometamidium by farmers and veterinary assistants in Eastern Province of Zambia using the isometamidium-ELISA. Vet Parasitol. 2002 Dec 11;110(1-2):117-22. PubMed PMID: 12446096.

18: Zilberstein D, Wilkes J, Hirumi H, Peregrine AS. Fluorescence analysis of the interaction of isometamidium with Trypanosoma congolense. Biochem J. 1993 May 15;292 ( Pt 1):31-5. PubMed PMID: 8503859; PubMed Central PMCID: PMC1134264.

19: Eisler MC, Gault EA, Moloo SK, Holmes PH, Peregrine AS. Concentrations of isometamidium in the sera of cattle challenged with drug-resistant Trypanosoma congolense. Acta Trop. 1997 Feb;63(2-3):89-100. PubMed PMID: 9088422.

20: Peregrine AS, Eisler MC, Katende J, Flynn JN, Gault EA, Kinabo LD, Holmes PH. Generation of monoclonal antibodies to the anti-trypanosomal drug isometamidium. Hybridoma. 1994 Aug;13(4):289-94. PubMed PMID: 7806249.